![molecular formula C18H25N7O3 B2364189 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1014029-59-4](/img/structure/B2364189.png)
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Syed et al. synthesized a compound with a similar structure and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a pyrazole ring is notable, which is a five-membered heterocyclic moiety .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Pyrazole-bearing compounds like the one you’ve mentioned have been recognized for their antileishmanial properties . These compounds have been synthesized and evaluated for their efficacy against Leishmania species, which are the causative agents of leishmaniasis. The in vitro studies have shown that certain derivatives exhibit significant activity against Leishmania aethiopica , with some compounds being more active than standard drugs like miltefosine and amphotericin B .
Antimalarial Potential
In addition to antileishmanial activity, these compounds have also been tested for their antimalarial effects . The in vivo studies conducted on mice infected with Plasmodium berghei revealed that specific derivatives could suppress the malaria parasite effectively, with some showing up to 90.4% suppression . This indicates a strong potential for the development of new antimalarial agents .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound can be used in molecular docking simulations to predict its binding affinity and orientation within a target protein’s active site. This is particularly useful in rational drug design, where optimizing the interaction with biological targets is essential .
Synthesis of Derivatives
The core structure of this compound provides a versatile framework for the synthesis of various derivatives. These derivatives can be designed to enhance certain pharmacological properties or reduce toxicity. The synthesis process often involves techniques like elemental microanalysis, FTIR, and NMR .
Pharmacophore Development
Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. The compound , with its pyrazole moiety, serves as a potential pharmacophore for developing safe and effective antileishmanial and antimalarial agents .
Drug Resistance Studies
Drug resistance is a significant challenge in treating diseases like malaria and leishmaniasis. Research into compounds such as the one you’ve described can provide insights into overcoming resistance mechanisms. By modifying the compound’s structure, it may be possible to circumvent resistance and maintain therapeutic efficacy .
Comparative Efficacy Analysis
Comparing the efficacy of new compounds to existing drugs is a vital part of pharmaceutical research. Studies involving the compound can help determine its relative effectiveness and potential as a superior treatment option .
Safety and Toxicity Profiling
Before any new compound can be considered for clinical use, its safety profile must be thoroughly assessed. Research into the toxicity of this compound and its derivatives is essential to ensure that they are safe for human use .
Propiedades
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-10(2)6-7-23-14-15(20-17(23)25-12(4)8-11(3)21-25)22(5)18(28)24(16(14)27)9-13(19)26/h8,10H,6-7,9H2,1-5H3,(H2,19,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFZGGXXCLWIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.